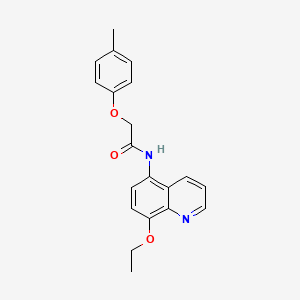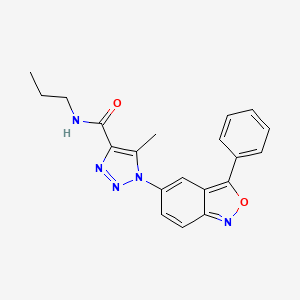![molecular formula C27H38N2O2 B11321685 N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B11321685.png)
N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(ジメチルアミノ)ベンジル]-N-[2-(2,2-ジメチル-4-フェニルテトラヒドロ-2H-ピラン-4-イル)エチル]プロパンアミドは、ジメチルアミノ基、ベンジル基、およびテトラヒドロピラン環を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[4-(ジメチルアミノ)ベンジル]-N-[2-(2,2-ジメチル-4-フェニルテトラヒドロ-2H-ピラン-4-イル)エチル]プロパンアミドの合成は、通常、中間体の調製から始まる複数ステップを伴います。主要なステップには以下が含まれます。
ベンジル中間体の形成: これは、4-(ジメチルアミノ)ベンズアルデヒドを適切な試薬と反応させてベンジル中間体を形成することを伴います。
テトラヒドロピラン中間体の形成: これは、2,2-ジメチル-4-フェニルテトラヒドロ-2H-ピランを適切な試薬と反応させてテトラヒドロピラン中間体を形成することを伴います。
カップリング反応: 最後のステップは、特定の反応条件下でベンジル中間体とテトラヒドロピラン中間体をカップリングして目的の化合物を形成することを伴います。
工業生産方法
この化合物の工業生産には、収率を高め、コストを削減するために合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応温度と圧力の最適化、および連続フロー反応器の使用が含まれる可能性があります。
化学反応の分析
反応の種類
N-[4-(ジメチルアミノ)ベンジル]-N-[2-(2,2-ジメチル-4-フェニルテトラヒドロ-2H-ピラン-4-イル)エチル]プロパンアミドは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にベンジル部分とテトラヒドロピラン部分で置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下での臭素や塩素などのハロゲン化剤。
主要な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: ハロゲン化誘導体の形成。
科学研究への応用
N-[4-(ジメチルアミノ)ベンジル]-N-[2-(2,2-ジメチル-4-フェニルテトラヒドロ-2H-ピラン-4-イル)エチル]プロパンアミドは、いくつかの科学研究への応用があります。
化学: 有機合成の試薬として、およびより複雑な分子の構成要素として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 特に特定の分子標的に作用する能力のために、薬物開発における潜在的な使用について調査されています。
産業: 新しい材料の開発に、およびさまざまな産業プロセスにおける触媒として使用されます。
科学的研究の応用
N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
N-[4-(ジメチルアミノ)ベンジル]-N-[2-(2,2-ジメチル-4-フェニルテトラヒドロ-2H-ピラン-4-イル)エチル]プロパンアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を変化させる可能性があります。この相互作用は、生化学的イベントのカスケードを引き起こし、最終的に目的の生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物の特定の用途によって異なります。
類似の化合物との比較
類似の化合物
酢酸エチル: 広く使用されている化学中間体で、同様の構造的特徴があります。
アセチルアセトン: 同様の官能基配置を持つ別の化合物。
ジケテン: さまざまな有機化合物の合成に使用されます。
独自性
N-[4-(ジメチルアミノ)ベンジル]-N-[2-(2,2-ジメチル-4-フェニルテトラヒドロ-2H-ピラン-4-イル)エチル]プロパンアミドは、ジメチルアミノ基、ベンジル基、およびテトラヒドロピラン環を組み合わせているため、ユニークです。このユニークな構造は、他の類似の化合物には見られない特定の化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with a similar functional group arrangement.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide is unique due to its combination of a dimethylamino group, a benzyl group, and a tetrahydropyran ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C27H38N2O2 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H38N2O2/c1-6-25(30)29(20-22-12-14-24(15-13-22)28(4)5)18-16-27(23-10-8-7-9-11-23)17-19-31-26(2,3)21-27/h7-15H,6,16-21H2,1-5H3 |
InChIキー |
AGYVFTAWGSGZBJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(CCC1(CCOC(C1)(C)C)C2=CC=CC=C2)CC3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321609.png)
![10-(furan-2-yl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11321613.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11321629.png)

![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11321635.png)
![5-methyl-N-(3-methylphenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321641.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-{6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazin-1-yl)ethanone](/img/structure/B11321643.png)
![7-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11321657.png)
![2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11321662.png)

![methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11321682.png)
![6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321700.png)

![N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11321706.png)
